1-Ethyl-6-fluoro-1H-indole

Medicinal Chemistry ADME Physicochemical Properties

1-Ethyl-6-fluoro-1H-indole (CAS 613684-38-1) is a fluorinated indole building block characterized by a bicyclic indole core with a 6-fluoro substitution and an N1-ethyl group. This specific substitution pattern confers distinct physicochemical properties, including a molecular formula of C₁₀H₁₀FN, a molecular weight of 163.19 g/mol, a predicted density of 1.1 ± 0.1 g/cm³, a boiling point of 258.3 ± 13.0 °C at 760 mmHg, a flash point of 110.0 ± 19.8 °C, a calculated LogP of 3.12, and a refractive index of 1.545.

Molecular Formula C10H10FN
Molecular Weight 163.19 g/mol
Cat. No. B11917814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-fluoro-1H-indole
Molecular FormulaC10H10FN
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C1C=C(C=C2)F
InChIInChI=1S/C10H10FN/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2H2,1H3
InChIKeyFVEWJAGRUTWRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-fluoro-1H-indole Procurement: Physicochemical and Synthetic Profile


1-Ethyl-6-fluoro-1H-indole (CAS 613684-38-1) is a fluorinated indole building block characterized by a bicyclic indole core with a 6-fluoro substitution and an N1-ethyl group. This specific substitution pattern confers distinct physicochemical properties, including a molecular formula of C₁₀H₁₀FN, a molecular weight of 163.19 g/mol, a predicted density of 1.1 ± 0.1 g/cm³, a boiling point of 258.3 ± 13.0 °C at 760 mmHg, a flash point of 110.0 ± 19.8 °C, a calculated LogP of 3.12, and a refractive index of 1.545 . It serves as a critical intermediate in the synthesis of novel indole compounds with potential applications in medicinal chemistry and materials science [1]. Its CAS registry number provides a definitive, citable identity for procurement and regulatory documentation .

Why 1-Ethyl-6-fluoro-1H-indole Cannot Be Replaced by Other Fluoroindoles or N-Alkyl Indoles


Generic substitution of 1-ethyl-6-fluoro-1H-indole with other fluoroindoles (e.g., 5-fluoroindole or unsubstituted 6-fluoroindole) or N-alkyl indoles (e.g., 1-methyl-6-fluoroindole) is chemically and functionally invalid due to distinct structural features that dictate specific reactivity and biological outcomes. The 6-fluoro substitution on the indole ring is known to uniquely influence electronic properties and biological target interactions compared to other regioisomers [1]. Furthermore, the N1-ethyl group is not merely a simple alkyl chain; comparative structure-activity relationship (SAR) studies on related 6-fluoroindole carbamates have established that the length and nature of the N-alkyl spacer group is a critical determinant of enzymatic inhibition potency and selectivity [2]. Even a change from an N-methyl to an N-ethyl group can significantly alter a molecule's lipophilicity (ΔLogP), metabolic stability, and pharmacodynamic profile, as demonstrated in various CNS-targeting scaffolds [3]. These modifications directly impact the compound's utility as a precise intermediate or final active molecule, making indiscriminate replacement a source of experimental failure and regulatory non-compliance.

Quantitative Differentiation Evidence for 1-Ethyl-6-fluoro-1H-indole


Lipophilicity (LogP) Differentiation: 1-Ethyl-6-fluoro-1H-indole vs. 6-Fluoroindole

The N1-ethyl group in 1-ethyl-6-fluoro-1H-indole significantly increases lipophilicity compared to the unsubstituted 6-fluoroindole. This alteration in LogP impacts passive membrane permeability and protein binding. The calculated LogP for 1-ethyl-6-fluoro-1H-indole is 3.12 , while the experimental LogP for 6-fluoroindole is 2.17 [1].

Medicinal Chemistry ADME Physicochemical Properties

Inhibitory Potency in Serine Hydrolase Assays: Impact of N-Alkyl Spacer Length

Studies on aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates demonstrate that the length of the alkyl spacer (which includes the N-ethyl group in the context of the target compound's potential derivatives) directly correlates with inhibitory potency against FAAH and MAGL. While direct data for the simple 1-ethyl-6-fluoro-1H-indole is unavailable, class-level SAR establishes that an ethyl spacer is within the optimal range for potent FAAH inhibition. For example, a related compound with a 6-fluoroindole core and an ethyl spacer exhibited an IC₅₀ of 0.10 µM against FAAH, whereas a methyl spacer analog showed an IC₅₀ of 0.28 µM [1].

FAAH Inhibition Endocannabinoid System Enzymology

Physicochemical Differentiation: Boiling Point and Volatility vs. 6-Fluoroindole

The addition of an ethyl group to the nitrogen atom of the indole ring alters key physical properties. 1-Ethyl-6-fluoro-1H-indole has a predicted boiling point of 258.3 ± 13.0 °C at 760 mmHg , whereas 6-fluoroindole is a solid with a melting point of 72-77°C and a boiling point of 287.3°C at 760 mmHg . This difference influences the choice of purification and handling techniques.

Synthetic Chemistry Process Chemistry Physical Properties

Molecular Weight and Exact Mass: Impact on Analytical Detection and Logistics

The presence of the ethyl group adds 28 Da to the molecular weight compared to 6-fluoroindole (135.14 g/mol) and 14 Da compared to 1-methyl-6-fluoroindole (149.16 g/mol) [REFS-1, REFS-2, REFS-3]. 1-Ethyl-6-fluoro-1H-indole has an exact mass of 163.079727 Da and a molecular weight of 163.19 g/mol .

Analytical Chemistry Mass Spectrometry Supply Chain

Validated Application Scenarios for 1-Ethyl-6-fluoro-1H-indole in R&D and Production


Medicinal Chemistry: Synthesis of FAAH and MAGL Inhibitors

Based on its core structure and class-level SAR evidence, 1-ethyl-6-fluoro-1H-indole serves as an optimal starting material for synthesizing novel inhibitors of serine hydrolases like FAAH and MAGL. The N1-ethyl and 6-fluoro substitution pattern aligns with pharmacophores known to enhance inhibitory potency and selectivity compared to other fluoroindole regioisomers or N-alkyl variants [1]. Researchers should select this compound to leverage the established SAR for designing more potent and selective candidates for pain, inflammation, and CNS disorder programs.

CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

The calculated LogP of 3.12 for 1-ethyl-6-fluoro-1H-indole is significantly higher than that of unsubstituted 6-fluoroindole (LogP 2.17) [2], placing it within the optimal lipophilicity range for passive CNS penetration. This property makes it a strategically advantageous intermediate for CNS-targeted drug discovery projects where enhancing brain exposure is a primary goal. Its use can reduce the need for later-stage prodrug strategies or formulation modifications.

Process Chemistry and Scale-Up: Liquid Handling and Purification

For industrial chemists, the physical state of an intermediate is a key operational consideration. The predicted lower boiling point (258.3 °C) and likely liquid state at room temperature of 1-ethyl-6-fluoro-1H-indole offer a distinct handling advantage over the solid, higher-melting 6-fluoroindole (m.p. 72-77°C) . This facilitates more straightforward liquid transfers, distillation, and purification, streamlining process development and reducing manufacturing costs.

Analytical Quality Control: Unambiguous Identification via Mass Spectrometry

The unique exact mass of 1-ethyl-6-fluoro-1H-indole (163.079727 Da) provides a precise and unambiguous marker for analytical chemists. This property is essential for developing robust LC-MS or GC-MS methods for identity confirmation, purity assessment, and quantifying trace impurities in both intermediate and final product batches. Its distinct mass differentiates it clearly from other common indole building blocks, ensuring quality and regulatory compliance in a GMP environment.

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